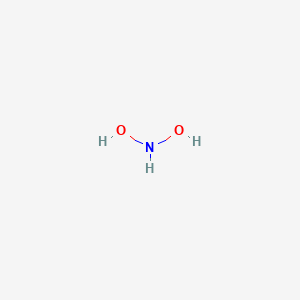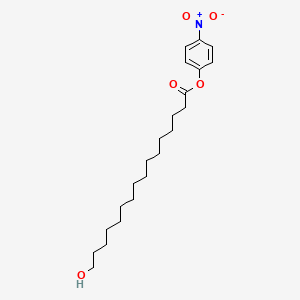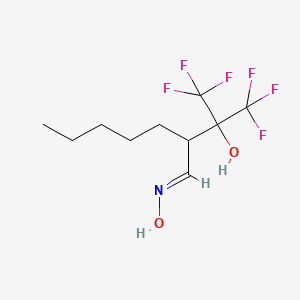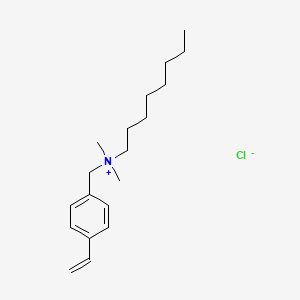![molecular formula C33H66O4S B14345050 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate CAS No. 93933-50-7](/img/structure/B14345050.png)
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is an ester compound with the molecular formula C₃₃H₆₆O₄S. Esters are organic compounds derived from carboxylic acids and alcohols, and they are known for their pleasant odors and wide occurrence in nature
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate typically involves the esterification of a carboxylic acid with an alcohol. The reaction can be catalyzed by a mineral acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
Esterification Reaction:
Industrial Production Methods
In an industrial setting, the production of this ester may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process.
化学反応の分析
Types of Reactions
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down the ester into its corresponding carboxylic acid and alcohol in the presence of water and an acid or base catalyst.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Hydrogen peroxide, peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: 3-(tetradecylsulfanyl)propanoic acid and 2-[2-(dodecyloxy)ethoxy]ethanol.
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a surfactant in chemical reactions.
Biology: Potential use in studying lipid interactions and membrane dynamics due to its amphiphilic nature.
Medicine: Investigated for its potential as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: Utilized in the formulation of detergents, emulsifiers, and lubricants.
作用機序
The mechanism of action of 2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate depends on its application. In biological systems, its amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity or facilitating the transport of molecules across membranes. The sulfanyl group may also participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
2-[2-(Dodecyloxy)ethoxy]ethyl propanoate: Lacks the sulfanyl group, making it less reactive in redox reactions.
3-(Tetradecylsulfanyl)propanoic acid: Does not have the ester linkage, limiting its amphiphilic properties.
Dodecyl ethanoate: A simpler ester with a shorter alkyl chain and no sulfanyl group.
Uniqueness
2-[2-(Dodecyloxy)ethoxy]ethyl 3-(tetradecylsulfanyl)propanoate is unique due to its combination of long alkyl chains and a sulfanyl group, providing both hydrophobic and redox-active properties. This makes it versatile for applications requiring amphiphilic molecules with reactive functional groups.
特性
CAS番号 |
93933-50-7 |
|---|---|
分子式 |
C33H66O4S |
分子量 |
558.9 g/mol |
IUPAC名 |
2-(2-dodecoxyethoxy)ethyl 3-tetradecylsulfanylpropanoate |
InChI |
InChI=1S/C33H66O4S/c1-3-5-7-9-11-13-15-16-18-20-22-24-31-38-32-25-33(34)37-30-29-36-28-27-35-26-23-21-19-17-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
InChIキー |
NDUDYGYUYSVTHK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCSCCC(=O)OCCOCCOCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4a-Ethyl-7-hydroxyhexahydrocyclopenta[b]pyran-2(3H)-one](/img/structure/B14344974.png)
![Ethyl [(4-nitrophenyl)methylidene]carbamate](/img/structure/B14344975.png)

![3-[Dodecyl(methyl)amino]propanenitrile](/img/structure/B14344979.png)
![2-[(Trimethylstannyl)methyl]benzene-1-sulfonamide](/img/structure/B14344989.png)
![Nonanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14344998.png)



![1-(2-Hydroxy-5-methoxyphenyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14345039.png)
![1-[(Butan-2-yl)oxy]pentane](/img/structure/B14345042.png)


